16-Amino-1-cyclohexylhexadecan-1-one
16-Amino-1-cyclohexylhexadecan-1-one
Numerous analogs of fatty acyl ethanolamides potentiate the intrinsic biological activity of endocannabinoids. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. However, Ueda has recently cloned another amidase, the acidic palmitoyl ethanolamidase (PEAase) that promotes the hydrolysis of palmitoylethanolamide. N-Cyclohexanecarbonylpentadecylamine is a selective inhibitor of acidic PEAase, inhibiting the enzyme with an IC50 of 4.5 µM, while failing to inhibit FAAH even at 100 µM.
Brand Name:
Vulcanchem
CAS No.:
702638-84-4
VCID:
VC0030576
InChI:
InChI=1S/C22H43NO/c23-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-22(24)21-17-13-12-14-18-21/h21H,1-20,23H2
SMILES:
C1CCC(CC1)C(=O)CCCCCCCCCCCCCCCN
Molecular Formula:
C22H43NO
Molecular Weight:
337.6
16-Amino-1-cyclohexylhexadecan-1-one
CAS No.: 702638-84-4
Cat. No.: VC0030576
Molecular Formula: C22H43NO
Molecular Weight: 337.6
* For research use only. Not for human or veterinary use.
Specification
| Description | Numerous analogs of fatty acyl ethanolamides potentiate the intrinsic biological activity of endocannabinoids. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. However, Ueda has recently cloned another amidase, the acidic palmitoyl ethanolamidase (PEAase) that promotes the hydrolysis of palmitoylethanolamide. N-Cyclohexanecarbonylpentadecylamine is a selective inhibitor of acidic PEAase, inhibiting the enzyme with an IC50 of 4.5 µM, while failing to inhibit FAAH even at 100 µM. |
|---|---|
| CAS No. | 702638-84-4 |
| Molecular Formula | C22H43NO |
| Molecular Weight | 337.6 |
| IUPAC Name | 16-amino-1-cyclohexylhexadecan-1-one |
| Standard InChI | InChI=1S/C22H43NO/c23-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-22(24)21-17-13-12-14-18-21/h21H,1-20,23H2 |
| Standard InChI Key | VMFXYTSKMWPHQH-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)CCCCCCCCCCCCCCCN |
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